2-(Difluoromethyl)pyridin-3-ol
Description
Properties
IUPAC Name |
2-(difluoromethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)5-4(10)2-1-3-9-5/h1-3,6,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGFQEZXFOKNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
-
Substrate : 3-Hydroxypyridine derivatives with halide leaving groups (e.g., 3-bromo- or 3-iodopyridin-2-ol).
-
Reagents : Nucleophilic difluoromethylating agents such as [(SIPr)Ag(CFH)] (silver-difluoromethyl complex) or [PhP][Cu(CFH)].
-
Catalyst System : Pd(dba) with wide-bite-angle ligands (e.g., DPEPhos or Xantphos).
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Conditions : Reactions proceed at 80–100°C in polar aprotic solvents (DMF, NMP) under inert atmosphere.
Example Reaction
Performance Data
| Catalyst | Ligand | Yield (%) | Substrate Scope | Reference |
|---|---|---|---|---|
| Pd(dba) | DPEPhos | 85–90 | Electron-deficient pyridines | |
| Pd(OAc) | Xantphos | 72 | Activated aryl bromides |
Advantages : High functional group tolerance; suitable for late-stage modification.
Limitations : Requires pre-halogenated substrates; expensive catalysts.
Radical-Mediated C–H Difluoromethylation
Recent advances in radical chemistry allow direct C–H bond difluoromethylation, bypassing pre-functionalization.
Methodology
Example Reaction
Performance Data
| Radical Source | Additive | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Zn(CFH) | BF·OEt | 68 | meta: 75% | |
| CFHSOPh | Ir(ppy) | 55 | para: 82% |
Advantages : No halogenation required; tunable regioselectivity.
Limitations : Moderate yields; competing side reactions.
Gem-Difluoroolefination Strategies
This approach leverages sulfone-based reagents to install the –CF group via Julia-Kocienski-type reactions.
Methodology
Example Reaction
Performance Data
Advantages : High atom economy; avoids transition metals.
Limitations : Limited to aldehyde-containing precursors.
Multi-Step Precursor-Based Synthesis
This traditional route constructs the pyridine ring with the –CF group pre-installed.
Methodology
Example Reaction
Performance Data
Advantages : Scalable; avoids hazardous fluorinating agents.
Limitations : Lengthy synthesis; requires protective groups.
Comparative Analysis of Methods
| Method | Yield Range (%) | Scalability | Regioselectivity | Cost |
|---|---|---|---|---|
| Pd-catalyzed | 72–90 | High | Moderate | High |
| Radical | 55–68 | Moderate | High | Medium |
| Gem-difluoroolefination | 65–78 | Low | N/A | Low |
| Multi-step | 60–72 | High | N/A | Medium |
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form difluoromethylated pyridines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions include difluoromethylated ketones, aldehydes, and substituted pyridines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
2-(Difluoromethyl)pyridin-3-ol has been investigated for its potential as an antimicrobial agent. Research indicates that compounds with a difluoromethyl substituent exhibit enhanced activity against bacterial pathogens, including Chlamydia trachomatis. A study demonstrated that derivatives of this compound significantly inhibited bacterial growth without compromising host cell viability, suggesting its utility in developing new antibiotics .
Enzyme Inhibition
The compound serves as a valuable tool in enzyme studies, acting as an inhibitor to probe enzyme mechanisms. Its difluoromethyl group enhances lipophilicity, facilitating membrane penetration and enabling it to bind effectively to active sites on enzymes. This property allows it to modulate various biochemical pathways relevant to diseases such as metabolic disorders and cancer .
Neurological Applications
Modulators of GABA Receptors
Recent studies have identified this compound derivatives as potential modulators of GABA A receptors, specifically targeting the subunit. This interaction is crucial for developing treatments for neurological disorders, including anxiety and epilepsy. The ability of these compounds to influence GABAergic signaling presents significant therapeutic prospects .
Chemical Synthesis and Industrial Applications
Building Blocks in Organic Synthesis
The unique structure of this compound makes it a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The incorporation of the difluoromethyl group often improves the biological activity and stability of the resulting compounds .
Fluorinated Pharmaceuticals
Fluorinated compounds are increasingly important in drug design due to their improved pharmacokinetic properties. The difluoromethyl group enhances metabolic stability and bioavailability, making this compound a candidate for developing new fluorinated pharmaceuticals .
Case Studies
Study on Antichlamydial Activity
A notable case study evaluated various pyridine derivatives against C. trachomatis, revealing that those with difluoromethyl substitutions significantly reduced bacterial growth rates while preserving host cell integrity. This finding underscores the importance of fluorinated groups in enhancing antimicrobial efficacy .
GABA Modulation Research
Another study focused on the interaction between difluoromethyl-pyridine derivatives and GABA A receptors, demonstrating that these compounds could selectively modulate receptor activity, offering insights into their potential use in treating neurological disorders .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The difluoromethyl group (-CF₂H) balances lipophilicity and electronic effects better than -CF₃, which may overly desensitize the ring to nucleophilic attack .
- Positional isomerism (e.g., CF₂H at 2- vs. 6-) significantly alters electronic interactions. For example, 2-CF₂H proximity to the hydroxyl group may stabilize intramolecular hydrogen bonding .
Medicinal Chemistry
Pyridin-3-ol derivatives are prevalent in GABA receptor modulators ( ).
Physicochemical Properties
| Property | This compound | 2-(Trifluoromethyl)pyridin-3-ol | 2-Hydroxymethylpyridin-3-ol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~145.1 (estimated) | 163.1 | 125.1 |
| LogP | ~1.2 (predicted) | 1.8 | -0.3 |
| Hydrogen Bond Donors | 1 (-OH) | 1 (-OH) | 2 (-OH, -CH₂OH) |
| Solubility (mg/mL) | Moderate (in DMSO) | Low (in water) | High (in water) |
Notes:
Biological Activity
2-(Difluoromethyl)pyridin-3-ol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a difluoromethyl group and a hydroxyl group, which may enhance its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H6F2N |
| Molecular Weight | 155.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | [123456-78-9] (hypothetical) |
The presence of the difluoromethyl group increases lipophilicity, which can affect absorption and distribution in biological systems .
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding with target proteins, while the difluoromethyl group can enhance binding affinity due to increased lipophilicity .
Antioxidant Activity
Research indicates that pyridine derivatives, including this compound, may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism could involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Pharmacological Applications
The compound is being explored for its potential use in drug development due to its unique structural features. Its derivatives could serve as leads in creating new pharmaceuticals targeting specific diseases, particularly those related to oxidative stress and microbial infections.
Case Studies and Experimental Findings
- Antioxidant Studies : A study demonstrated that derivatives of pyridine compounds showed significant free radical scavenging activity, suggesting that this compound could similarly mitigate oxidative damage .
- Antimicrobial Testing : In vitro tests revealed that certain pyridine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics .
- Synthesis and Modification : Various synthetic routes have been developed to create analogs of this compound with enhanced biological activity. These modifications often focus on altering substituents to improve efficacy and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
